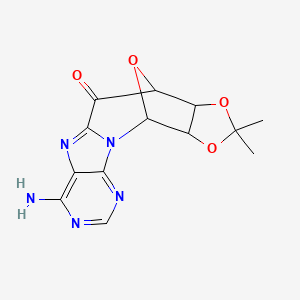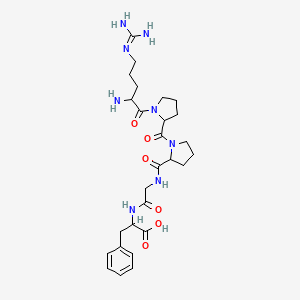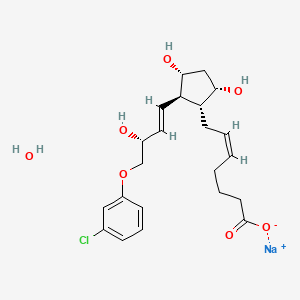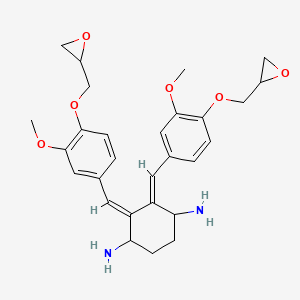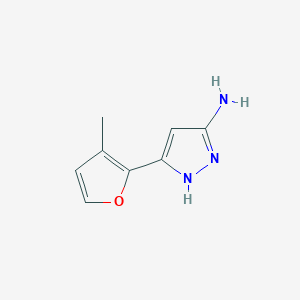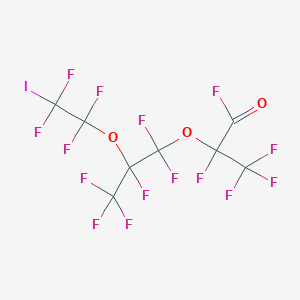
1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C21H22O5. It is a member of the chalcone family, which are known for their diverse biological activities and applications in various fields . This compound is characterized by the presence of two 3,5-dimethoxyphenyl groups attached to a penta-1,4-dien-3-one backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with a ketone in the presence of a base. For this compound, the reaction typically involves the use of 3,5-dimethoxybenzaldehyde and acetone under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Claisen-Schmidt condensation reaction is scalable and can be adapted for industrial synthesis. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated derivatives of the original compound.
Scientific Research Applications
1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Bis(3,4-dimethoxyphenyl)penta-1,4-dien-3-one
- 1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one
- 1,5-Diphenylpenta-1,4-dien-3-one
Uniqueness
1,5-Bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one is unique due to the presence of two 3,5-dimethoxyphenyl groups, which impart distinct chemical and biological properties. These methoxy groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
39777-58-7 |
|---|---|
Molecular Formula |
C21H22O5 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(1E,4E)-1,5-bis(3,5-dimethoxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C21H22O5/c1-23-18-9-15(10-19(13-18)24-2)5-7-17(22)8-6-16-11-20(25-3)14-21(12-16)26-4/h5-14H,1-4H3/b7-5+,8-6+ |
InChI Key |
VXKNQOUEXUHOLI-KQQUZDAGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=CC(=C2)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC(=O)C=CC2=CC(=CC(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


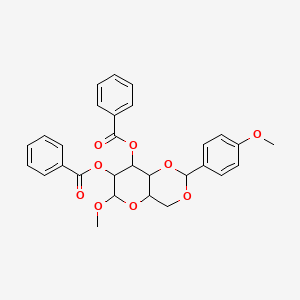




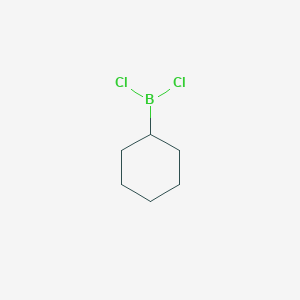
![(1R,6R)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane](/img/structure/B12062836.png)
![Acetic acid, 2-[[2-[4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B12062837.png)
